molecular formula C17H19ClN4O B12937369 6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B12937369
M. Wt: 330.8 g/mol
InChI Key: VLPRXFLUVHYBBT-VAWYXSNFSA-N
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Description

6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a complex organic compound with a unique structure that combines a quinazoline core with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazoline core: This is usually achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline intermediate with 4-methylpiperazine under suitable conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents at the 6-position.

Scientific Research Applications

6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a drug candidate.

    Chemical Research: Researchers use this compound to explore new synthetic methodologies and reaction mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: This compound shares a similar piperazine moiety but has a different core structure.

    N-(3-(((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide: Another compound with a piperazine moiety and a different core structure.

Uniqueness

6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is unique due to its specific combination of a quinazoline core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

(3E)-6-chloro-3-[(4-methylpiperazin-1-yl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one

InChI

InChI=1S/C17H19ClN4O/c1-20-7-9-21(10-8-20)11-12-5-6-22-14-4-2-3-13(18)15(14)17(23)19-16(12)22/h2-4,11H,5-10H2,1H3/b12-11+

InChI Key

VLPRXFLUVHYBBT-VAWYXSNFSA-N

Isomeric SMILES

CN1CCN(CC1)/C=C/2\CCN3C2=NC(=O)C4=C3C=CC=C4Cl

Canonical SMILES

CN1CCN(CC1)C=C2CCN3C2=NC(=O)C4=C3C=CC=C4Cl

Origin of Product

United States

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